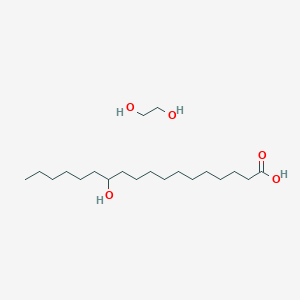

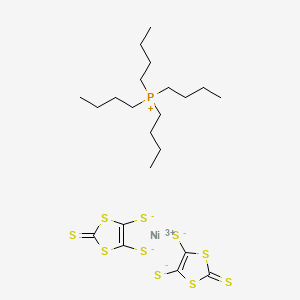

Ethane-1,2-diol;12-hydroxyoctadecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) is a polymeric compound known for its surfactant properties. It is commonly used in various industrial and pharmaceutical applications due to its ability to solubilize hydrophobic substances. This compound is also referred to as macrogol 15 hydroxystearate and is known for its non-ionic surfactant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) involves the reaction of 12-hydroxystearic acid with ethylene oxide. Typically, 15 moles of ethylene oxide react with 1 mole of 12-hydroxystearic acid to produce macrogol 15 hydroxystearate .

Industrial Production Methods: In industrial settings, the production of this compound involves controlled polymerization processes. The reaction is carried out under specific temperature and pressure conditions to ensure the desired polymer chain length and properties. The product is then purified and processed into a usable form, such as a waxy mass or solid .

Analyse Chemischer Reaktionen

Types of Reactions: Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) primarily undergoes reactions typical of surfactants. These include interactions with hydrophobic and hydrophilic substances, leading to the formation of micelles. It does not typically undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions: The compound is often used in aqueous solutions and can be heat-sterilized at 121°C and 0.21 MPa. It is very soluble in water and ethanol but insoluble in liquid paraffin .

Major Products Formed: The primary product formed from its reactions is micelles, which are spherical aggregates that can encapsulate hydrophobic substances, enhancing their solubility in water .

Wissenschaftliche Forschungsanwendungen

Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) has a wide range of applications in scientific research:

Chemistry: Used as a non-ionic surfactant in various chemical reactions and formulations.

Biology: Employed in the preparation of lipid nanocapsules for drug delivery systems.

Medicine: Utilized in the formulation of aqueous parenteral preparations with vitamins and other lipophilic pharmaceutical agents.

Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties.

Wirkmechanismus

The primary mechanism of action of octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) involves the formation of micelles. These micelles encapsulate hydrophobic substances, increasing their solubility in aqueous environments. The compound’s surfactant properties are due to its ability to reduce surface tension and form stable emulsions .

Vergleich Mit ähnlichen Verbindungen

- Polyethylene glycol 4000

- Polyethylene glycol 6000

- Polyethylene glycol 8000

Comparison: Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) is unique due to its specific polymer chain length and the presence of hydroxystearic acid. This gives it superior solubilizing properties compared to other polyethylene glycols. It is particularly effective in enhancing the solubility of hydrophobic drugs and forming stable emulsions .

Eigenschaften

Molekularformel |

C20H42O5 |

|---|---|

Molekulargewicht |

362.5 g/mol |

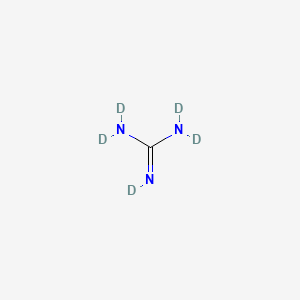

IUPAC-Name |

ethane-1,2-diol;12-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O3.C2H6O2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;3-1-2-4/h17,19H,2-16H2,1H3,(H,20,21);3-4H,1-2H2 |

InChI-Schlüssel |

DDBOXFRAKNHBIX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)O.C(CO)O |

Verwandte CAS-Nummern |

70142-34-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12348661.png)

![6-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12348673.png)

![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-](/img/structure/B12348680.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)

![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)

![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)

![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)

![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)

![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)

![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)